molecular formula C22H22N4O4S B11604651 5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606961-73-3

5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11604651
CAS No.: 606961-73-3
M. Wt: 438.5 g/mol
InChI Key: HUPCUTRXWJQOKO-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural attributes include:

  • Benzenesulfonyl group: Enhances electronic delocalization and may improve binding affinity to biological targets .
  • 3-Ethoxypropyl substituent: A flexible alkyl chain that likely influences solubility and pharmacokinetic properties .
  • 6-Imino functionality: Participates in hydrogen bonding and tautomerism, critical for molecular interactions .

Properties

CAS No.

606961-73-3

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H22N4O4S/c1-2-30-14-8-13-26-20(23)18(31(28,29)16-9-4-3-5-10-16)15-17-21(26)24-19-11-6-7-12-25(19)22(17)27/h3-7,9-12,15,23H,2,8,13-14H2,1H3

InChI Key

HUPCUTRXWJQOKO-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 7-(3-Methoxypropyl)-6-(3-Methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene-5-carboxylate (CAS 534578-49-9)

  • Structural Differences :
    • Replaces benzenesulfonyl with a methylbenzoyl group.
    • Methoxypropyl substituent instead of ethoxypropyl.
  • Impact on Properties :
    • Lower molecular weight (474.5 g/mol vs. ~500–550 g/mol estimated for the target compound).
    • Higher XLogP3 (2.7) due to the ester group, suggesting reduced hydrophilicity .
    • Reduced hydrogen-bonding capacity compared to the sulfonyl group.

5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl Analog (CAS 862488-54-8)

  • Structural Differences :
    • Fluorine substitution on the benzenesulfonyl group.
    • Methyl groups at positions 7 and 11.
  • Methyl groups may sterically hinder interactions but improve metabolic stability.

Functional Group Analogies

Benzazepine Derivatives (e.g., Compound 12 in )

  • Structural Differences :
    • Benzazepine core instead of triazatricyclo.
    • Tosyl (p-toluenesulfonyl) group instead of benzenesulfonyl.
  • Impact on Properties: Tosyl groups enhance lipophilicity (LogP ~3.5) but reduce solubility .

Dithia-azatetracyclo Compounds ()

  • Structural Differences :
    • Sulfur atoms replace nitrogen in the core.
    • Methoxy/hydroxyphenyl substituents.
  • Hydroxyphenyl groups enhance hydrogen-bond donor capacity.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen-Bond Acceptors
Target Compound ~520 (estimated) Benzenesulfonyl, 3-ethoxypropyl ~3.2 7
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl) analog 474.5 Methylbenzoyl, methoxypropyl 2.7 6
5-(4-Fluorobenzenesulfonyl)-dimethyl analog ~490 (estimated) 4-Fluorobenzenesulfonyl, methyl ~3.5 7
Benzazepine Derivative (Compound 12) 476 Tosyl, dimethoxy 3.5 6

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